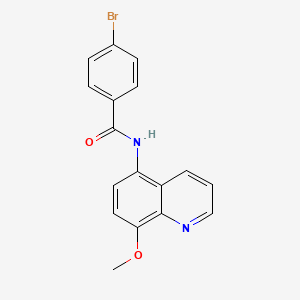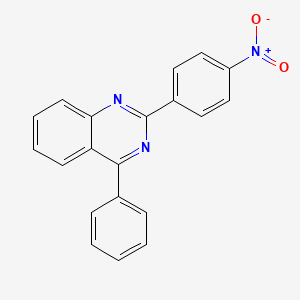
4-bromo-N-(8-methoxy-5-quinolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(8-methoxy-5-quinolinyl)benzamide, also known as GW 405833, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of quinoline derivatives and has been shown to have significant effects on various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(8-methoxy-5-quinolinyl)benzamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes, such as protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β), which play important roles in various cellular processes. By inhibiting these enzymes, this compound may disrupt various cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on various biochemical and physiological processes. This compound has been shown to inhibit the activity of various enzymes, including Akt and GSK-3β, which play important roles in various cellular processes. It has also been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to have potential use in the treatment of diabetes and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(8-methoxy-5-quinolinyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as Akt and GSK-3β, which play important roles in various cellular processes. This makes it a useful tool in studying the mechanisms of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(8-methoxy-5-quinolinyl)benzamide. One potential direction is the study of its potential use in the treatment of cancer, diabetes, and inflammation. Another potential direction is the study of its mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of various enzymes.
Métodos De Síntesis
The synthesis of 4-bromo-N-(8-methoxy-5-quinolinyl)benzamide involves the reaction of 8-methoxy-5-quinolinecarboxylic acid with thionyl chloride, followed by the reaction with 4-bromobenzoyl chloride. The resulting compound is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(8-methoxy-5-quinolinyl)benzamide has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have significant effects on various biochemical and physiological processes, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have potential use in the treatment of cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
4-bromo-N-(8-methoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-15-9-8-14(13-3-2-10-19-16(13)15)20-17(21)11-4-6-12(18)7-5-11/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGZJZPYVSFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)Br)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)

![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)

![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917238.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)
![N-{[(3-chloro-4-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5917284.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917301.png)